molecular formula C11H22INO B14612978 (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide CAS No. 60889-02-3

(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide

Cat. No.: B14612978
CAS No.: 60889-02-3
M. Wt: 311.20 g/mol
InChI Key: GUOXCGQKAVSQKH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is an organic compound with a unique structure that includes a cyclopentane ring substituted with dimethyl and oxo groups, and a quaternary ammonium group attached to an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring is synthesized through a series of reactions starting from simple alkanes or alkenes

    Quaternization: The quaternary ammonium group is introduced by reacting the cyclopentane derivative with trimethylamine in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions to ensure complete quaternization.

    Iodide Ion Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the quaternary ammonium group to a tertiary amine.

    Substitution: The iodide ion can be substituted with other halides or nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions are used in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with specific molecular targets. The quaternary ammonium group allows it to interact with negatively charged biomolecules, such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
  • (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide
  • (2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium fluoride

Uniqueness

(2,4-Dimethyl-3-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to the presence of the iodide ion, which can influence its reactivity and interaction with other molecules. The iodide ion can also affect the solubility and stability of the compound, making it suitable for specific applications where other halides may not be effective.

Properties

CAS No.

60889-02-3

Molecular Formula

C11H22INO

Molecular Weight

311.20 g/mol

IUPAC Name

(2,4-dimethyl-3-oxocyclopentyl)methyl-trimethylazanium;iodide

InChI

InChI=1S/C11H22NO.HI/c1-8-6-10(7-12(3,4)5)9(2)11(8)13;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1

InChI Key

GUOXCGQKAVSQKH-UHFFFAOYSA-M

Canonical SMILES

CC1CC(C(C1=O)C)C[N+](C)(C)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.